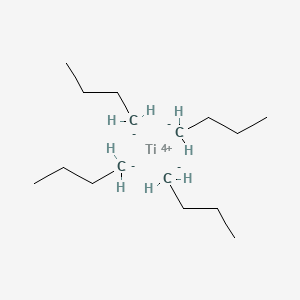
2,9-Dimethoxy-1,10-phenanthroline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,9-dimethoxy-1,10-phenanthroline involves various methods. One common approach is the reaction of 2,9-dimethyl-1,10-phenanthroline with selenium dioxide in 1,4-dioxane as the solvent . This reaction yields 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) .
Molecular Structure Analysis
The molecular structure of 2,9-dimethoxy-1,10-phenanthroline consists of a planar aromatic system with two methoxy groups (–OCH₃) attached at positions 2 and 9. The compound exhibits π-conjugation and aromaticity, making it a versatile ligand in coordination chemistry .
Chemical Reactions Analysis
Applications De Recherche Scientifique
Catalysis and Ligand Efficiency
2,9-Dimethoxy-1,10-phenanthroline has shown significant utility in the field of chemistry, especially as a ligand in catalytic processes. For instance, similar compounds like 4,7-Dimethoxy-1,10-phenanthroline have been identified as efficient ligands for copper-catalyzed N-arylation of imidazoles, transforming various aryl halides and imidazoles under mild conditions (Altman & Buchwald, 2006). Such applications highlight the role of these compounds in facilitating complex chemical reactions.
Synthesis and Crystallography
The synthesis of 2,9-dimethyl-1,10-phenanthroline derivatives and their crystalline structures have been of significant interest. Studies have explored their synthesis and characterized them using techniques like X-ray crystallography, as in the case of 2,9-dimethyl-1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline (Feng Jin-hu, 2014). These studies contribute to understanding the molecular structure and potential applications of these compounds.
Anticancer Properties and Bioactivity
In the field of biomedical research, certain phenanthroline derivatives have demonstrated notable biological activities. For instance, 2,9-Dimethyl-1,10-phenanthroline has been studied for its copper-dependent cytotoxic properties against cancer cells, revealing potential as an anticancer agent (Mohindru, Fisher, & Rabinovitz, 1983). This highlights the compound's relevance in developing new therapeutic strategies.
Electrocatalysis and Oxygen Sensing
The role of 2,9-Dimethoxy-1,10-phenanthroline derivatives in electrochemistry is also noteworthy. They have been utilized in electrocatalysis for the reduction of oxygen and hydrogen peroxide, demonstrating their utility in electrochemical applications (Jiujun Zhang & Anson, 1993). Additionally, certain crystalline copper complexes containing phenanthroline derivatives have been used as molecular oxygen sensors, indicating their potential in sensor technology (Smith & Mann, 2009).
Mécanisme D'action
The inhibitory action of Cu(DMP)₂NO₃ , the copper(I) complex of 2,9-dimethoxy-1,10-phenanthroline, on Mycoplasma gallisepticum is primarily due to the ultimate toxicity of copper. The ligand, DMP, acts as a vehicle for transporting copper from nontoxic copper-medium complexes to membrane-buried cellular ligands .
Safety and Hazards
Propriétés
IUPAC Name |
2,9-dimethoxy-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-7-5-9-3-4-10-6-8-12(18-2)16-14(10)13(9)15-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKZOGIIRIVALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC3=C2N=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326673 | |
| Record name | 2,9-dimethoxy-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dimethoxy-1,10-phenanthroline | |
CAS RN |
31037-54-4 | |
| Record name | 2,9-dimethoxy-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



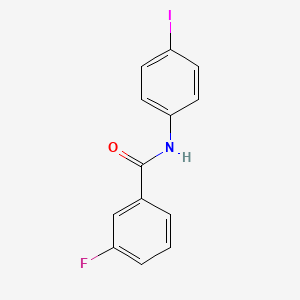
![Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-](/img/structure/B3051020.png)



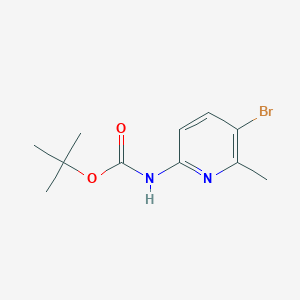

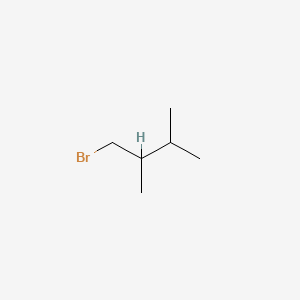
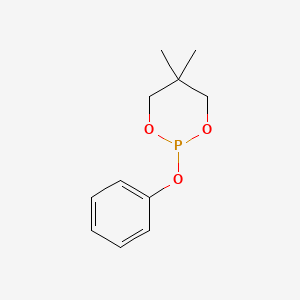
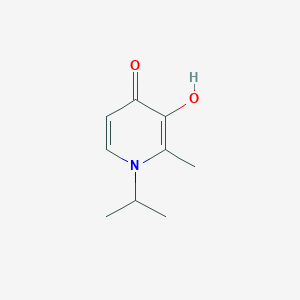
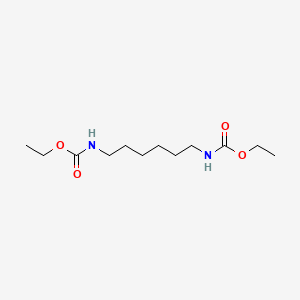
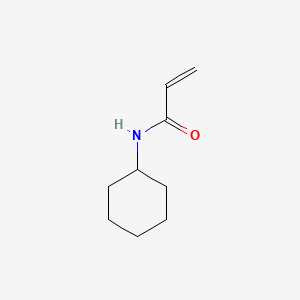
![5-Bromo-2-iodo-benzo[b]thiophene](/img/structure/B3051041.png)
